4-Amino-2-fluoro-6-methylbenzonitrile
Description
4-Amino-2-fluoro-6-methylbenzonitrile is a substituted benzonitrile derivative featuring an amino group at the para position (C4), a fluorine atom at the ortho position (C2), and a methyl group at the meta position (C6) relative to the nitrile group. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties, which arise from the interplay of electron-withdrawing (fluorine, nitrile) and electron-donating (amino, methyl) substituents.
Properties
Molecular Formula |
C8H7FN2 |
|---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
4-amino-2-fluoro-6-methylbenzonitrile |
InChI |
InChI=1S/C8H7FN2/c1-5-2-6(11)3-8(9)7(5)4-10/h2-3H,11H2,1H3 |
InChI Key |
DXOKUNSUKQXASO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C#N)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-fluoro-6-methylbenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Reduction: Conversion of the nitro group to an amino group.
Fluorination: Introduction of the fluoro group.
Methylation: Addition of the methyl group.
Industrial Production Methods: Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-fluoro-6-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino, fluoro, and methyl groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-Amino-2-fluoro-6-methylbenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-2-fluoro-6-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds, while the fluoro group can participate in unique interactions due to its electronegativity. These interactions can influence the compound’s reactivity and binding affinity with various targets, making it useful in different applications.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Molecular Properties
The substitution pattern on the aromatic ring critically influences reactivity, solubility, and biological activity. Below is a comparison of key analogs:
*Estimated molecular weight based on formula.
Key Observations:
- Trifluoromethyl vs. Methyl Groups: 4-Amino-2-(trifluoromethyl)benzonitrile exhibits stronger electron withdrawal and lipophilicity due to the -CF₃ group, which may improve metabolic stability in drug design but reduce solubility.
- Hydroxyl and Amino Groups: 4-Amino-5-fluoro-2-hydroxybenzonitrile combines -NH₂ and -OH, enabling hydrogen bonding and increased polarity, making it more hydrophilic than the target compound.
- Phenoxy vs. Methyl Substitution: 2-Fluoro-6-(4-methylphenoxy)benzonitrile replaces the methyl group with a phenoxy moiety, introducing steric hindrance and altering electronic properties due to the ether oxygen.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
